1,4-Bis(4-methoxyphenyl)buta-1,3-diene
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Overview
Description
1,4-Bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2. It is known for its blue emission in the solid state and is an intermediate in the preparation of liquid crystals and polymers . The compound is characterized by its symmetrical structure, where two 4-methoxyphenyl groups are attached to a buta-1,3-diene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable diene precursor under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like halogens, acidic or basic catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)buta-1,3-diene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various photochemical and photophysical processes, leading to the generation of reactive oxygen species (ROS) under light irradiation. These ROS can induce cellular damage, making the compound useful in photodynamic therapy .
Comparison with Similar Compounds
- 1,4-Bis(4-bromophenyl)buta-1,3-diene
- 1,4-Bis(4-nitrophenyl)buta-1,3-diene
- 1,4-Bis(4-hydroxyphenyl)buta-1,3-diene
Comparison: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene is unique due to its methoxy substituents, which enhance its solubility and photophysical properties compared to its analogs. The presence of methoxy groups also influences the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of advanced materials .
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-methoxy-4-[(1E,3E)-4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3/b5-3+,6-4+ |
InChI Key |
OTJAKIZOANJRSA-GGWOSOGESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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